4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a combination of indole, sulfonyl, thiazole, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Sulfonyl Chloride: This involves the reaction of indole with chlorosulfonic acid to form indole sulfonyl chloride.
Thiazole Formation: The thiazole ring is synthesized through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Coupling Reaction: The final step involves coupling the indole sulfonyl chloride with the thiazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the sulfonyl group may yield the corresponding sulfide.
Scientific Research Applications
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The indole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1H-indole-1-sulfonyl)butanoic acid
- 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Uniqueness
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of indole, sulfonyl, thiazole, and benzamide groups. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-2-17-34-22-11-7-19(8-12-22)24-18-35-27(28-24)29-26(31)21-9-13-23(14-10-21)36(32,33)30-16-15-20-5-3-4-6-25(20)30/h3-14,18H,2,15-17H2,1H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLIDYSFHSZKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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